molecular formula C30H37N5O5 B1247921 Ergosinine CAS No. 596-88-3

Ergosinine

Cat. No.: B1247921
CAS No.: 596-88-3
M. Wt: 547.6 g/mol
InChI Key: NESVMZOPWPCFAU-YTVPIDCWSA-N
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Description

Ergosinine is an ergot alkaloid, a class of compounds produced by fungi of the Claviceps genus. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters. This compound, like other ergot alkaloids, is a secondary metabolite and is considered medically important because of its bioactivity and potential therapeutic applications .

Mechanism of Action

Target of Action

Ergosinine, also known as Ergoclavinine, is a type of ergot alkaloid, which are indole derivatives produced by a wide range of fungi . Ergot alkaloids are known to have a significant effect on the central nervous system of mammals due to their structural similarity to neurotransmitters . They primarily target tryptaminergic, dopaminergic, and alpha adrenergic receptors . The specific activity of this compound against these receptors can vary, acting as either an agonist or antagonist depending on the site .

Mode of Action

This compound interacts with its targets in a complex manner. It exhibits partial agonist and/or antagonist activity against tryptaminergic, dopaminergic, and alpha adrenergic receptors depending on their site . This interaction leads to various physiological changes, including constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .

Biochemical Pathways

It is known that ergot alkaloids like this compound can affect the nervous system and act as vasoconstrictors . They are also known to interact with neurotransmitter receptors on cells

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound are primarily related to its vasoconstrictive properties and its impact on the central nervous system . It is also known to be a highly active uterine stimulant . These effects are likely due to its interaction with various receptors, leading to changes in cellular function and physiology .

Action Environment

Environmental conditions can influence the action, efficacy, and stability of this compound. For instance, storage temperature and time can affect the concentration of ergot alkaloids . Additionally, low temperatures and humid weather before and during flowering can influence the contamination of agricultural products by ergot alkaloids . Therefore, the environment plays a crucial role in the action and effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergosinine typically involves the use of advanced organic synthesis techniques. One common method includes the use of high-performance liquid chromatography coupled with mass spectrometry for the determination and isolation of this compound from other ergot alkaloids . The synthetic route often involves the use of specific reagents and catalysts to facilitate the formation of the this compound structure.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Claviceps fungi under controlled conditions to maximize the yield of ergot alkaloids. The sclerotia, which are the alkaloid-containing bodies of the fungus, are harvested and processed to extract this compound. Techniques such as liquid chromatography and mass spectrometry are employed to purify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions

Ergosinine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Ergosinine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ergometrine
  • Ergotamine
  • Ergosine
  • Ergocristine
  • Ergocornine
  • Ergokryptine

Uniqueness

Ergosinine is unique among ergot alkaloids due to its specific structural features and bioactivity profile. While it shares some pharmacological properties with other ergot alkaloids, its specific interactions with neurotransmitter receptors and its distinct synthetic pathways make it a compound of particular interest in scientific research .

Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22+,23-,24-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESVMZOPWPCFAU-YTVPIDCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276363
Record name Ergosinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-88-3
Record name Ergosinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-,(5'alpha,8alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERGOCLAVININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CM22YRC6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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